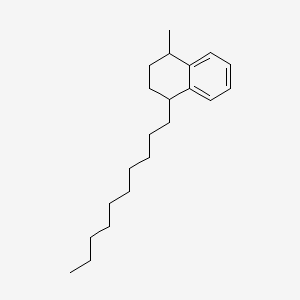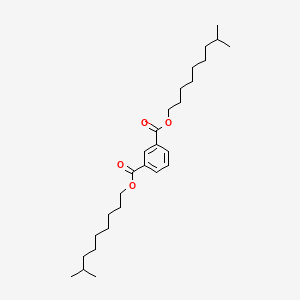
1,2,3-己三醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Hexanetriol is an organic compound with the molecular formula C6H14O3. It is a trihydroxy alcohol, meaning it contains three hydroxyl groups (-OH) attached to a six-carbon chain. This compound is known for its hygroscopic nature and is used in various industrial and scientific applications due to its unique chemical properties .
科学研究应用
1,2,3-Hexanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: 1,2,3-Hexanetriol is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and as a plasticizer in various materials
作用机制
1,2,3-Hexanetriol, also known as hexane-1,2,3-triol, is a chemical compound with the molecular formula C6H14O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that polyols like 1,2,3-hexanetriol can interact with proteins and other biomolecules, potentially influencing their structure and function .
Mode of Action
1,2,3-Hexanetriol may interact with its targets through hydrogen bonding, similar to other polyols . These interactions can stabilize the structure of proteins and other biomolecules, particularly under conditions of stress such as desiccation .
Biochemical Pathways
It’s known that polyols can influence protein structure and function, potentially affecting multiple biochemical pathways .
Result of Action
1,2,3-Hexanetriol may protect proteins and other biomolecules from damage under stress conditions, such as desiccation . This could have various effects at the molecular and cellular level, depending on the specific proteins and pathways involved.
Action Environment
The action of 1,2,3-Hexanetriol may be influenced by various environmental factors. For example, its ability to protect proteins from desiccation could be particularly important in dry environments . Additionally, factors such as temperature and pH could potentially influence its interactions with proteins and other targets.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol can be synthesized through several methods. One common method involves the reduction of 1,2,3-hexanetrione using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding 1,2,3-hexanetriol as the primary product .
Industrial Production Methods
In industrial settings, 1,2,3-hexanetriol is often produced through the catalytic hydrogenation of hexane-1,2,3-trione. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, resulting in the reduction of the trione to the triol .
化学反应分析
Types of Reactions
1,2,3-Hexanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane-1,2,3-triol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in 1,2,3-hexanetriol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Hexane-1,2,3-trione.
Reduction: Hexane-1,2,3-triol.
Substitution: Various esters or ethers depending on the substituent introduced.
相似化合物的比较
Similar Compounds
1,2,6-Hexanetriol: Similar in structure but with hydroxyl groups at different positions.
Glycerol: A trihydroxy alcohol with a shorter carbon chain.
1,2,3-Heptanetriol: A similar compound with an additional carbon in the chain.
Uniqueness
1,2,3-Hexanetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a longer carbon chain, providing different solubility and reactivity characteristics. Its structure allows for specific interactions in biological and chemical systems, making it valuable in various applications .
属性
CAS 编号 |
90325-47-6 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC 名称 |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI 键 |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES |
CCCC(C(CO)O)O |
手性 SMILES |
CCC[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CCCC(C(CO)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)









![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)
